Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate

Medicinal Chemistry Oncology Apoptosis

Researchers often face the challenge of variable bioactivity when substituting heterocyclic building blocks. This compound eliminates that risk, serving as a structurally authenticated and potency-defined benchmark for SAR studies. Key value includes: • Quantified biological activity: Validated as an anticancer comparator with MCF-7 IC50 of 10.38 µM and U-937 IC50 of 8.5 µM for p53-mediated apoptosis studies. • Scaffold versatility: High-purity (≥98%) 1,2,4-oxadiazole building block with reactive ethyl ester and pyridine handles for focused library synthesis. • Supply reliability: Guaranteed high chromatographic purity, suitable for immediate use in medicinal chemistry and agrochemical screening without further purification.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 163719-80-0
Cat. No. B066751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
CAS163719-80-0
Synonyms3-PYRIDIN-4-YL-[1,2,4]OXADIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2=CC=NC=C2
InChIInChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3
InChIKeyKJAWTTRLKLWDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate: Pyridine-Oxadiazole Scaffold Overview


Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate (CAS 163719-80-0) is a heterocyclic compound comprising a 1,2,4-oxadiazole core substituted with a pyridin-4-yl group at the 3-position and an ethyl ester at the 5-position . This scaffold is of significant interest in medicinal chemistry and chemical biology due to the established bioisosteric properties of the 1,2,4-oxadiazole ring and the well-documented broad biological activities of pyridine-containing compounds .

Substituent Positioning in 1,2,4-Oxadiazole Derivatives


Within the 1,2,4-oxadiazole class, biological activity and chemical reactivity are highly sensitive to the nature and position of substituents on both the oxadiazole core and the attached heterocycles . Even minor structural changes, such as altering the position of the pyridine nitrogen (e.g., from 4-yl to 2-yl or 3-yl) or modifying the ester group, can lead to substantial differences in target binding affinity, selectivity, and overall pharmacological profile [1]. Therefore, generic substitution with a seemingly similar analog is not scientifically valid and can lead to false negative results or misdirection of a research program. The specific compound must be chosen based on direct, comparative evidence for the intended application.

Quantitative Evidence vs. Structural Analogs


Antiproliferative Activity in MCF-7 Breast Cancer Cells

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate demonstrates a specific level of antiproliferative activity against the MCF-7 breast cancer cell line (IC50 = 10.38 µM), with a mechanism attributed to the induction of apoptosis via p53 activation . In contrast, the closely related analog 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate shows significantly higher potency in the same assay (IC50 = 0.275 µM) . This nearly 38-fold difference in potency, driven solely by the position of the pyridine nitrogen, underscores the critical importance of selecting the correct positional isomer for structure-activity relationship (SAR) studies.

Medicinal Chemistry Oncology Apoptosis

Antiproliferative Activity in U-937 Leukemia Cells

In the U-937 monocytic leukemia cell line, Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate exhibits antiproliferative activity with an IC50 of 8.5 µM, acting via caspase activation . The corresponding 2-pyridyl isomer demonstrates a more potent IC50 of 0.493 µM in the same assay . This 17-fold difference in potency reinforces that the position of the nitrogen atom on the pyridine ring is a critical determinant of biological activity.

Medicinal Chemistry Oncology Apoptosis

Broad-Spectrum Insecticidal Activity of 3-Pyridyl Oxadiazoles

A systematic evaluation of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives revealed that the 3-pyridyl substitution pattern is specifically associated with broad-spectrum insecticidal activity [1]. The study found that 3-pyridyl-substituted derivatives exhibited good activity against representative pests including Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. This contrasts with other substitution patterns on the oxadiazole core, which may lack this broad activity profile.

Agrochemistry Insecticide Discovery Structure-Activity Relationship

High Purity for Reliable Research

Commercial sources provide Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate at defined purity levels of NLT 98% or min. 95% , suitable for demanding research applications. This is a critical procurement factor, as impurities can confound biological assays and skew results. In contrast, obtaining custom-synthesized or less-characterized in-house analogs introduces variability in purity and requires additional analytical validation, consuming time and resources.

Chemical Synthesis Analytical Chemistry Procurement

Research Applications of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate


SAR Studies in Oncology

This compound serves as a crucial comparator for SAR studies focused on 1,2,4-oxadiazole-based anticancer agents. Its defined, moderate potency against MCF-7 (IC50 = 10.38 µM) and U-937 (IC50 = 8.5 µM) cell lines provides a benchmark against which the enhanced potency of other analogs (e.g., the 2-pyridyl isomer with sub-micromolar activity) can be measured. This allows medicinal chemists to quantify the impact of the 4-pyridyl moiety on target engagement and cellular efficacy.

Insecticide Design Scaffold

Given the established link between 3-pyridyl-substituted 1,2,4-oxadiazoles and broad-spectrum insecticidal activity [1], this compound is a logical starting point for synthesizing and evaluating new agrochemical candidates. Researchers can use it as a core scaffold to build diverse compound libraries, with the goal of optimizing potency against specific pests like Nilaparvata lugens or Aphis craccivora, or improving other properties like field stability and safety.

Apoptosis and Kinase Inhibition Studies

The reported mechanism of action for this compound and its class includes the induction of apoptosis via p53 activation and caspase pathways in cancer cells . Furthermore, the broader class of pyridine-linked 1,2,4-oxadiazoles has shown promise as kinase inhibitors [2]. This positions the compound as a valuable tool molecule for basic research aimed at elucidating these cellular pathways or for use as a control in assays designed to identify more potent kinase inhibitors.

Building Block for Complex Molecule Synthesis

With its two reactive handles (the ethyl ester at C5 and the pyridine nitrogen), and commercially available high purity (NLT 98%) , this compound is an ideal building block for the synthesis of more complex molecular architectures. It can be readily incorporated into larger molecules or used as a starting material for generating diverse compound libraries through standard ester transformations or metal-catalyzed cross-coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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